2H-Pyrrolo[2,3-d]pyrimidine

Kinase inhibition Cryptosporidiosis Scaffold hopping

As the unsubstituted 2H-tautomer (CAS 326-98-7), this parent heterocycle is the indispensable building block for synthesizing 7-deazapurine libraries targeting EGFR, VEGFR2, and CDK2. Unlike pyrazolo[3,4-d]pyrimidines, this scaffold preserves substituent activity and avoids N7-directed metabolic oxidation, offering superior stability. With zero H-bond donors, it ensures smooth metal-catalyzed cross-couplings.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 326-98-7
Cat. No. B11925407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[2,3-d]pyrimidine
CAS326-98-7
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1N=CC2=CC=NC2=N1
InChIInChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-3H,4H2
InChIKeyPKPQDXYZBWKDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[2,3-d]pyrimidine (CAS 326-98-7) – Sourcing Guide for a Purine-Isosteric Kinase Scaffold Building Block


2H-Pyrrolo[2,3-d]pyrimidine (CAS 326-98-7; C6H5N3; MW 119.12 g/mol) is the parent heterocycle of the pyrrolo[2,3-d]pyrimidine class, a fused bicyclic system comprising a pyrrole ring annulated to a pyrimidine ring [1]. As the unsubstituted core scaffold, it serves as a versatile building block for synthesizing kinase inhibitor libraries and functionalized purine bioisosteres. Its structural relationship to the adenine core of ATP makes it a foundational template in medicinal chemistry [2]. The parent scaffold exists in tautomeric equilibrium with its 7H-pyrrolo[2,3-d]pyrimidine form, a feature that influences its physicochemical behavior and synthetic utility [3].

2H-Pyrrolo[2,3-d]pyrimidine (CAS 326-98-7) – Why Interchanging Pyrrolopyrimidine Regioisomers or Bioisosteric Scaffolds Compromises Predictive Synthetic and Biological Outcomes


The pyrrolopyrimidine class encompasses three distinct regioisomers—pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine—each exhibiting fundamentally different reactivity patterns, electronic distributions, and biological target engagement profiles [1]. Additionally, structurally related bioisosteres such as pyrazolo[3,4-d]pyrimidines present divergent physicochemical and pharmacokinetic behavior that precludes direct scaffold substitution [2]. Even within the pyrrolo[2,3-d]pyrimidine subclass, the parent 2H-tautomeric form (CAS 326-98-7) differs in hydrogen-bonding donor/acceptor count and tautomeric equilibrium position relative to its 7H counterpart, affecting solubility, crystallization behavior, and synthetic accessibility at specific ring positions [3]. These compound-specific distinctions carry material consequences for synthetic route design, structure-activity relationship (SAR) interpretation, and procurement decisions.

2H-Pyrrolo[2,3-d]pyrimidine (CAS 326-98-7) – Quantified Evidence Guide for Scientific Selection vs. Closest Comparators


Scaffold-Specific Potency Retention: Pyrrolo[2,3-d]pyrimidine Preserves Substituent Activity Where Pyrazolo[3,4-d]pyrimidine Fails

In a direct head-to-head comparison of paired compounds differing only in the core heterocyclic scaffold, a C6-cyclopropylethynyl substituent that yielded potent CpCDPK1 enzyme inhibition when attached to a pyrrolo[2,3-d]pyrimidine (PrP) core showed substantially reduced potency when the identical substituent was displayed from a pyrazolo[3,4-d]pyrimidine (PP) scaffold [1]. This demonstrates that the pyrrolo[2,3-d]pyrimidine scaffold is not a passive carrier but actively modulates the productive orientation and electronic environment of attached pharmacophores. Substituting the pyrazolopyrimidine scaffold—a common alternative in kinase inhibitor design—with a pyrrolopyrimidine scaffold can therefore result in misleading SAR conclusions or synthetic resource waste when building from literature precedents [1]. For procurement decisions, this evidence underscores that the parent 2H-pyrrolo[2,3-d]pyrimidine core (CAS 326-98-7) is the requisite starting material for synthesizing analogs intended to exploit this scaffold-specific potency retention property.

Kinase inhibition Cryptosporidiosis Scaffold hopping SAR

Divergent Oral Pharmacokinetics: Pyrrolo[2,3-d]pyrimidine Scaffold Confers Distinct In Vivo Exposure vs. Pyrazolopyrimidine

Comparative pharmacokinetic (PK) evaluation in mice revealed that pyrrolo[2,3-d]pyrimidine-based analogs exhibit distinct PK profiles compared to their pyrazolo[3,4-d]pyrimidine counterparts bearing identical substituent patterns [1]. While the full publication reports specific Cₘₐₓ, AUC, and t₁/₂ values for paired compounds, the key differentiation is that the choice of pyrrolo[2,3-d]pyrimidine versus pyrazolo[3,4-d]pyrimidine scaffold directly and measurably alters oral absorption and systemic exposure parameters [1]. This PK divergence occurs despite the two scaffolds sharing comparable molecular weights and topological features, highlighting that the nitrogen atom placement within the fused heterocyclic core exerts a non-trivial influence on physicochemical properties governing in vivo disposition. For research groups designing orally bioavailable kinase inhibitors, initiating synthesis from the parent 2H-pyrrolo[2,3-d]pyrimidine core (CAS 326-98-7) is essential for accessing analogs with the PK characteristics documented for this scaffold class.

Pharmacokinetics Oral bioavailability Scaffold comparison Drug discovery

Regioisomeric Activity Divergence: Pyrrolo[3,2-d]pyrimidines Exhibit Superior Antiproliferative Potency vs. Pyrrolo[2,3-d]pyrimidines

In a controlled study designed explicitly to evaluate the effect of a regioisomeric change on biological activity, pyrrolo[3,2-d]pyrimidine analogs demonstrated consistently greater antiproliferative potency than their pyrrolo[2,3-d]pyrimidine regioisomers across multiple tumor cell lines [1]. The study evaluated nine pyrrolo[3,2-d]pyrimidines and compared them directly to previously reported pyrrolo[2,3-d]pyrimidine analogs. Compounds from the pyrrolo[3,2-d]pyrimidine series achieved submicromolar potency against cellular proliferation, whereas the corresponding pyrrolo[2,3-d]pyrimidine analogs exhibited reduced activity [1]. One lead pyrrolo[3,2-d]pyrimidine compound demonstrated 2-digit nanomolar GI₅₀ values against 8 tumor cell lines in the NCI 60-cell line panel. This evidence establishes that pyrrolo[2,3-d]pyrimidine is not the optimal scaffold choice for tubulin-targeting antiproliferative applications; rather, its value lies in applications where the 7-deazapurine structural motif is specifically required, such as adenosine receptor antagonism or certain kinase targets where pyrrolo[3,2-d]pyrimidines show reduced target engagement.

Anticancer Tubulin polymerization Regioisomer comparison Antiproliferative

Divergent Tautomeric Hydrogen-Bonding Capacity: 2H vs. 7H Pyrrolo[2,3-d]pyrimidine Forms Differ in Donor/Acceptor Profile

The 2H-pyrrolo[2,3-d]pyrimidine tautomer (CAS 326-98-7) and the 7H-pyrrolo[2,3-d]pyrimidine tautomer (CAS 271-70-5) exhibit measurably distinct hydrogen-bonding capacities that influence solubility, crystallization behavior, and synthetic accessibility [1]. Calculated physicochemical data for the 7H-tautomer indicate one hydrogen bond donor and two hydrogen bond acceptors (HBD=1, HBA=2), with a calculated acid pKa of 14.39, LogP of 0.52, and pH-dependent LogD values of -0.26 (pH 5.5) and 0.48 (pH 7.4) [2]. In contrast, the 2H-pyrrolo[2,3-d]pyrimidine tautomer (CAS 326-98-7) presents zero hydrogen bond donors and two hydrogen bond acceptors (HBD=0, HBA=2) [3], reflecting the different protonation state at the pyrrole nitrogen. This difference in hydrogen-bond donor count materially affects the compound‘s capacity to participate in intermolecular hydrogen bonding networks, which directly impacts crystal packing, solubility in protic solvents, and performance in hydrogen-bond-directed synthetic transformations. Users requiring a hydrogen-bond-donating scaffold should select the 7H-tautomer; those seeking a purely hydrogen-bond-accepting core should procure the 2H-tautomer.

Physicochemical properties Tautomerism Hydrogen bonding Solubility

Purine Bioisosteric Replacement: Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Retains Adenine-Like Geometry While Eliminating N7-Directed Metabolism

Pyrrolo[2,3-d]pyrimidine is the core structural unit of the 7-deazapurine class, a well-established purine bioisostere wherein the N7 nitrogen atom of the purine ring is replaced by a CH moiety [1]. This single-atom replacement (N → CH) at the 7-position eliminates a primary site of metabolic N-oxidation and N-glucuronidation that commonly limits the in vivo half-life of purine-based therapeutics [2]. The 7-deazapurine scaffold maintains the essential adenine-like hydrogen-bonding pattern at the N1 and N⁶ positions required for ATP-binding pocket recognition in kinases, while conferring enhanced metabolic stability. Quantitative evidence from oligonucleotide studies demonstrates that 7-deazapurine-modified duplexes exhibit distinct thermal stability (Tₘ) profiles compared to native purine-containing duplexes, with 7-halo and 7-alkynyl substitutions further modulating duplex stability [3]. This class-level evidence establishes that procurement of the parent 2H-pyrrolo[2,3-d]pyrimidine core (CAS 326-98-7) provides a starting scaffold with intrinsically reduced susceptibility to N7-mediated metabolic clearance pathways compared to unmodified purine building blocks.

Bioisostere 7-Deazapurine Metabolic stability Nucleoside analog

Calculated Physicochemical Profile of 2H-Pyrrolo[2,3-d]pyrimidine Establishes Baseline for Solubility and Formulation Planning

The unsubstituted 2H-pyrrolo[2,3-d]pyrimidine core (CAS 326-98-7) possesses calculated physicochemical parameters that define the baseline lipophilicity and molecular properties for the entire scaffold class . Computed values include a density of 1.386 g/cm³, a boiling point of 281.5 °C at 760 mmHg, and a flash point of 115.9 °C . The molecule contains zero hydrogen bond donors and two hydrogen bond acceptors, with a calculated LogP of -0.9, indicating moderate aqueous solubility with limited lipophilicity [1]. The compound fully complies with Lipinski‘s Rule of Five (molecular weight 119.12 g/mol; HBD=0; HBA=2; calculated LogP <5). These baseline values are significantly lower than those of common substituted pyrrolo[2,3-d]pyrimidine derivatives (e.g., 4-chloro-6,7-dihydro analogs exhibit LogP ~1.6–2.3 ), establishing the parent scaffold as a hydrophilic core that can be systematically functionalized to tune lipophilicity and solubility for specific applications. For procurement, this data confirms that CAS 326-98-7 is a polar, low-molecular-weight building block suitable for aqueous or polar organic reaction conditions without requiring solubility-enhancing co-solvents.

Physicochemical properties LogP Lipinski Drug-likeness

2H-Pyrrolo[2,3-d]pyrimidine (CAS 326-98-7) – Validated Application Scenarios Derived from Comparative Evidence


Kinase Inhibitor Library Synthesis Requiring Scaffold-Specific Potency Retention

Based on direct comparative evidence showing that the pyrrolo[2,3-d]pyrimidine scaffold preserves substituent activity where pyrazolo[3,4-d]pyrimidine fails [1], research groups synthesizing focused kinase inhibitor libraries should prioritize procurement of CAS 326-98-7 as the core building block when the target kinase belongs to a family with established pyrrolopyrimidine inhibitor precedence (e.g., EGFR, VEGFR2, CDK2, RET, LRRK2, FAK, or Aurora-A kinases). The scaffold's adenine-mimetic geometry enables ATP-binding pocket engagement, while the distinct physicochemical and PK profile relative to pyrazolopyrimidines [1] makes this scaffold the appropriate choice for programs seeking differentiated in vivo exposure characteristics. Synthetic routes typically involve functionalization at the C4 and C5 positions of the parent core, making the unsubstituted 2H-pyrrolo[2,3-d]pyrimidine the essential starting material.

7-Deazapurine Nucleoside/Nucleotide Analog Synthesis for Enhanced Metabolic Stability

The pyrrolo[2,3-d]pyrimidine core constitutes the 7-deazapurine scaffold, a purine bioisostere wherein replacement of the N7 nitrogen with a CH moiety eliminates N7-directed metabolic oxidation and glucuronidation pathways [1]. This class-level inference supports procurement of CAS 326-98-7 for programs synthesizing nucleoside or nucleotide analogs intended to achieve improved metabolic stability and extended in vivo half-life relative to unmodified purine counterparts [2]. Applications include adenosine receptor ligands, antiviral nucleosides (e.g., tubercidin analogs), and oligonucleotide therapeutics incorporating 7-deazapurine modifications for altered duplex thermal stability [3]. The parent scaffold provides the foundational core for ribosylation and subsequent functionalization.

Synthetic Method Development Requiring a Defined, Non-Hydrogen-Bond-Donating Heterocyclic Core

The 2H-tautomeric form (CAS 326-98-7) presents zero hydrogen bond donors and two hydrogen bond acceptors [1], distinguishing it from the 7H-tautomer (HBD=1, HBA=2) [2]. This difference in hydrogen-bond donor capacity materially affects solubility in protic solvents, crystallization behavior, and participation in hydrogen-bond-directed synthetic transformations. Research groups developing synthetic methodology that requires a purely hydrogen-bond-accepting heterocyclic core—such as metal-catalyzed cross-couplings sensitive to protic functionality, or crystallizations where undesired intermolecular hydrogen bonding must be avoided—should select the 2H-tautomer (CAS 326-98-7) over the 7H-tautomer (CAS 271-70-5). The calculated LogP of -0.9 [1] further confirms suitability for aqueous or polar organic reaction conditions.

Medicinal Chemistry Scaffold-Hopping Programs Comparing Pyrrolo[2,3-d]pyrimidine vs. Alternative Bioisosteres

The quantifiable divergence in both enzyme inhibition potency retention and oral PK parameters between pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds [1] establishes CAS 326-98-7 as an essential comparator compound for systematic scaffold-hopping evaluations. Similarly, the documented regioisomeric activity hierarchy showing that pyrrolo[3,2-d]pyrimidines outperform pyrrolo[2,3-d]pyrimidines in tubulin-targeting antiproliferative assays [2] provides a data-driven rationale for parallel synthesis and evaluation of both regioisomers. Procurement of the parent 2H-pyrrolo[2,3-d]pyrimidine core enables head-to-head analog series generation for definitive scaffold comparison studies, eliminating confounding variables introduced by proprietary substituted building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-Pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.